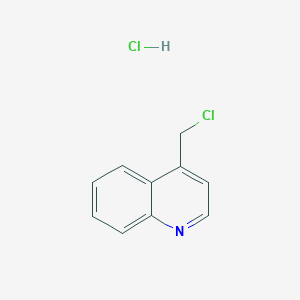

4-(Chloromethyl)quinoline hydrochloride

説明

特性

IUPAC Name |

4-(chloromethyl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSBVZQGDUCJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629509 | |

| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-57-7 | |

| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)quinoline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific compound is elusive, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. Detailed experimental protocols for acquiring such data are also provided, offering a framework for researchers to validate these predictions.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry and materials science.[1] The introduction of a chloromethyl group at the 4-position of the quinoline ring system provides a reactive handle for further functionalization, making this compound a valuable building block in organic synthesis. Accurate spectroscopic characterization is the bedrock of chemical synthesis, ensuring the identity, purity, and structural integrity of a compound. This guide is intended to serve as a detailed reference for the spectroscopic properties of this compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The hydrochloride salt form means the quinoline nitrogen is protonated. This protonation will have a significant impact on the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the aromatic protons on the quinoline ring, the methylene protons of the chloromethyl group, and the proton on the nitrogen atom. Due to the electron-withdrawing effect of the protonated nitrogen and the chlorine atom, the aromatic protons are expected to be shifted downfield.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 8.5 | d | 1H | H2 |

| ~8.5 - 8.0 | m | 2H | H5, H8 |

| ~8.0 - 7.5 | m | 3H | H3, H6, H7 |

| ~5.0 | s | 2H | -CH₂Cl |

| Variable | br s | 1H | N-H |

Causality Behind Assignments:

-

The proton at the C2 position is adjacent to the protonated nitrogen, leading to a significant downfield shift.

-

The protons on the carbocyclic ring (H5, H6, H7, H8) will exhibit complex splitting patterns due to mutual coupling.

-

The methylene protons of the chloromethyl group will appear as a singlet due to the absence of adjacent protons.

-

The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be influenced by the electronegativity of the attached atoms and the aromatic ring currents.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 145 | C4 |

| ~148 - 140 | C2, C8a |

| ~135 - 120 | C5, C6, C7, C8, C4a |

| ~120 - 115 | C3 |

| ~45 - 40 | -CH₂Cl |

Causality Behind Assignments:

-

The carbon atoms directly attached to the nitrogen (C2 and C8a) will be shifted downfield.

-

The carbon bearing the chloromethyl group (C4) will also experience a downfield shift.

-

The chloromethyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Instrumentation: Use a standard NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 3000 - 2800 | C-H stretching (aliphatic) |

| 2800 - 2400 | N-H stretching (salt) |

| 1620 - 1580 | C=C and C=N stretching (aromatic rings) |

| 1500 - 1400 | C-C stretching (in-ring) |

| 800 - 600 | C-Cl stretching |

Causality Behind Assignments:

-

The broad absorption in the 2800-2400 cm⁻¹ region is characteristic of the N-H stretch in a hydrochloride salt.

-

The C=C and C=N stretching vibrations of the quinoline ring appear in the 1620-1580 cm⁻¹ region.

-

The C-Cl stretching vibration is typically observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion of the free base after the loss of HCl.

Predicted Mass Spectrometry Data:

The molecular weight of 4-(chloromethyl)quinoline is 177.03 g/mol for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).

| m/z | Interpretation |

| 177/179 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 142 | [M - Cl]⁺ |

| 115 | [M - CH₂Cl]⁺ |

Fragmentation Pathway:

Sources

synthesis and characterization of 4-(Chloromethyl)quinoline hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)quinoline Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a reactive intermediate for the synthesis of a wide array of more complex molecular architectures. Its utility stems from the presence of a reactive chloromethyl group attached to the rigid, aromatic quinoline scaffold. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding alcohol precursor. We delve into the causality behind the experimental design, offering a detailed, step-by-step protocol that is both robust and reproducible. Furthermore, this document establishes a multi-technique analytical workflow for the unambiguous characterization and purity verification of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and validation of this important chemical intermediate.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoline core is a key strategy for modulating the pharmacological profile of these molecules. This compound, in particular, is a highly valuable derivative. The exocyclic chloromethyl group at the C4 position acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of extensive compound libraries for high-throughput screening and lead optimization in drug development programs.

This technical guide eschews a rigid template in favor of a logical, science-first narrative. It is structured to provide not just a protocol, but a deeper understanding of the process, empowering the scientist to execute the synthesis with confidence and troubleshoot effectively. We will begin with the synthetic strategy, followed by a detailed workflow for comprehensive structural and purity analysis.

Synthesis of this compound

Principle and Rationale

The most efficient and direct route for the synthesis of this compound is the chlorination of the corresponding precursor, 4-(Hydroxymethyl)quinoline.[3] For this transformation, thionyl chloride (SOCl₂) is the reagent of choice. This selection is based on several key advantages:

-

High Reactivity: Thionyl chloride readily converts primary alcohols to their corresponding alkyl chlorides.

-

Favorable Thermodynamics: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile. Their removal from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate.

-

In-situ Hydrochloride Formation: The generation of HCl gas during the reaction protonates the basic nitrogen atom of the quinoline ring, leading to the direct precipitation of the desired hydrochloride salt, which often simplifies purification.

A similar methodology is employed in the synthesis of analogous chloromethyl-substituted heterocycles, underscoring the reliability of this approach.[4]

Reaction Mechanism

The conversion of 4-(Hydroxymethyl)quinoline to 4-(Chloromethyl)quinoline proceeds via a nucleophilic substitution mechanism, likely an SNi (substitution, nucleophilic, internal) or SN2 type reaction.

-

The lone pair of electrons on the oxygen atom of the hydroxymethyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is expelled, forming a protonated chlorosulfite ester intermediate.

-

In the final step, the chloride ion attacks the benzylic carbon, leading to the displacement of the chlorosulfite group, which decomposes into SO₂ and HCl gas.

Visualization of the Synthetic Pathway

Caption: Synthetic route from 4-(Hydroxymethyl)quinoline to the target compound.

Materials and Equipment

| Reagent/Material | Grade | CAS Number | Supplier Recommendation |

| 4-(Hydroxymethyl)quinoline | ≥98% Purity | 1780-23-0 | Standard chemical supplier |

| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | 7719-09-7 | Standard chemical supplier |

| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | 75-09-2 | Standard chemical supplier |

| Diethyl Ether, Anhydrous | ACS Grade, ≥99% | 60-29-7 | Standard chemical supplier |

| Round-bottom flask | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Reflux condenser | - | - | - |

| Dropping funnel | - | - | - |

| Ice bath | - | - | - |

| Buchner funnel and filter flask | - | - | - |

| Rotary evaporator | - | - | - |

Detailed Experimental Protocol

-

Reaction Setup: In a fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature decomposition of thionyl chloride.

-

Reagent Charging: Charge the flask with 4-(Hydroxymethyl)quinoline (e.g., 5.0 g, 1.0 eq). Add anhydrous dichloromethane (100 mL) to dissolve the starting material.

-

Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.

-

Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Causality Note: A slow, controlled addition at low temperature is critical to manage the exothermic nature of the reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (the hydrochloride salt) is typically observed.

-

Product Isolation: Upon completion, cool the mixture again in an ice bath. The precipitated product is collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold, anhydrous diethyl ether (2 x 20 mL) to remove any residual soluble impurities. Causality Note: Diethyl ether is chosen for its low polarity, which ensures impurities are washed away while the desired ionic salt remains insoluble.

-

Drying: Dry the white to off-white solid product under high vacuum for several hours to remove all traces of solvent.

-

Storage: Store the final product, this compound, in a tightly sealed container in a desiccator to protect it from moisture.[5]

Safety Precautions

-

Thionyl Chloride: This reagent is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[6]

-

Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Product Handling: this compound is expected to be a skin and eye irritant.[7] Avoid generating dust and ensure proper PPE is worn during handling.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Physicochemical and Spectroscopic Characterization

Unambiguous confirmation of the molecular structure and assessment of purity is a cornerstone of chemical synthesis. A multi-technique approach is essential for a self-validating protocol.

Visualization of the Analytical Workflow

Caption: Workflow for the comprehensive characterization of the final product.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉Cl₂N | [8][9] |

| Molecular Weight | 214.09 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | Expected |

| Purity (Typical) | >98% (by HPLC) | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule.

-

Sample Preparation Protocol: Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the hydrochloride salt. Transfer the solution to an NMR tube for analysis.

-

Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz): The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic region will be complex due to the quinoline ring system.[10]

-

Aromatic Protons (δ 7.5 - 9.0 ppm): Expect 6 distinct signals corresponding to the protons on the quinoline ring. The proton at the C2 position, adjacent to the nitrogen, will be the most downfield. Protons on the benzo-fused ring will appear as a complex series of doublets and triplets.

-

Chloromethyl Protons (-CH₂Cl, δ ~5.0 ppm): A characteristic singlet integrating to 2 protons is expected for the methylene group. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

-

N-H Proton (δ >10 ppm, broad): The proton on the protonated quinoline nitrogen may appear as a broad singlet at a very downfield chemical shift, and its presence can be confirmed by a D₂O exchange experiment.

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz): The carbon NMR spectrum reveals the number of unique carbon environments.[11]

-

Aromatic Carbons (δ 120 - 150 ppm): Expect 9 distinct signals for the carbons of the quinoline ring.

-

Chloromethyl Carbon (-CH₂Cl, δ ~45 ppm): A signal for the methylene carbon is expected in the aliphatic region.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

-

Expected Spectrum:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1500-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations characteristic of the quinoline ring.

-

~2400-2800 cm⁻¹ (broad): N⁺-H stretching from the hydrochloride salt.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the free base and information about its fragmentation pattern.

-

Expected Spectrum (ESI+):

-

Molecular Ion Peak: The spectrum should show a peak corresponding to the free base [M+H]⁺ at m/z ≈ 178.04, where M is the mass of 4-(chloromethyl)quinoline.

-

Isotope Pattern: A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments.

-

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis of this compound, a key intermediate for chemical and pharmaceutical research. The protocol, centered on the chlorination of 4-(Hydroxymethyl)quinoline with thionyl chloride, is efficient and yields the product in its stable hydrochloride salt form. The comprehensive analytical workflow, employing NMR, FTIR, and MS, provides a robust system for verifying the structural integrity and purity of the synthesized compound. By understanding the causality behind each step—from reagent selection to purification and characterization—researchers are well-equipped to produce this valuable building block with high confidence and safety.

References

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

- EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.

-

How might one synthesis 4-chloro quinoline?. Quora. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

4-(Hydroxymethyl)quinoline. PubChem - NIH. [Link]

-

2-(Chloromethyl)quinoline hydrochloride. PubChem - NIH. [Link]

-

Determination of Some Quinoline Derivatives with Organic Brominating Agents. [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]

-

4-Chloroquinoline. PubChem - NIH. [Link]

-

ICSC 0071 - QUINOLINE. International Labour Organization. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Hydroxymethyl)quinoline | C10H9NO | CID 80479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1822-57-7 | 4-Chloromethyl-quinoline hydrochloride - Synblock [synblock.com]

- 9. aceschem.com [aceschem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

From Coal Tar to Clinic: A Technical Guide to the Foundational Research of Quinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical development of quinoline and its derivatives, a class of heterocyclic compounds that have become foundational in medicinal chemistry. From their humble origins in coal tar to their pivotal role in combating malaria, the quinoline scaffold has proven to be a remarkably versatile platform for drug discovery.[1] This document details key historical milestones, fundamental synthetic methodologies, and the early therapeutic applications that established quinoline's importance.

The Genesis of Quinoline: From Industrial Byproduct to Defined Structure

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, which remains a primary commercial source.[1][2][3] Runge initially named the substance "leukol," meaning "white oil" in Greek.[2] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the natural alkaloid quinine with potassium hydroxide, which he named "Chinoilin" or "Chinolein".[2]

For several decades, the precise chemical nature of this new compound was a subject of investigation. Through degradation experiments, its structure was eventually elucidated as a fusion of a benzene ring and a pyridine ring.[1][4] This bicyclic aromatic heterocycle, with the chemical formula C₉H₇N, presented a novel scaffold that intrigued chemists.[2][5] Early studies revealed its basic nature, forming quaternary ammonium salts with alkyl halides, which pointed to the presence of a tertiary nitrogen atom within the ring system.[4] Vigorous oxidation yielded pyridine-2,3-dicarboxylic acid, confirming the fusion of the two rings.[4] This foundational structural work laid the groundwork for the synthetic era of quinoline chemistry.

Pioneering Syntheses: Forging the Quinoline Core

The ability to construct the quinoline ring system synthetically was a critical leap forward, allowing for systematic investigation and the creation of novel derivatives. Several classic named reactions developed in the late 19th century became the cornerstones of quinoline chemistry.

The Skraup Synthesis (1880)

A pivotal moment came in 1880 with the development of the Skraup synthesis by Czech chemist Zdenko Hans Skraup.[1][6] This reaction provided the first reliable and general method for creating the core quinoline ring system.[1][7]

Causality and Mechanism: The Skraup synthesis is a cyclization reaction involving the heating of an aniline with glycerol, a dehydrating agent like concentrated sulfuric acid, and a mild oxidizing agent, often the corresponding nitrobenzene.[7] The sulfuric acid serves two purposes: it dehydrates the glycerol to form acrolein (propenal), the key electrophile, and it catalyzes the subsequent cyclization and dehydration steps. The nitrobenzene acts as an oxidizing agent for the final aromatization step, converting the dihydroquinoline intermediate into the stable quinoline ring.

Experimental Protocol: Classic Skraup Synthesis of Quinoline

-

Step 1: Reagent Preparation: In a large flask equipped with a reflux condenser, cautiously mix aniline (1 mole), nitrobenzene (0.25 moles), anhydrous glycerol (3 moles), and concentrated sulfuric acid (2 moles). The addition of sulfuric acid should be done slowly and with cooling.

-

Step 2: Reaction Initiation: Add a small quantity of ferrous sulfate as a moderator to control the reaction's vigor.

-

Step 3: Heating and Reflux: Heat the mixture gently at first. Once the reaction begins (often indicated by a rapid increase in temperature), remove the heat source until the initial vigorous phase subsides. Then, heat the mixture to reflux for 3-4 hours.

-

Step 4: Workup and Isolation: After cooling, dilute the mixture with water and steam distill to remove the unreacted nitrobenzene.

-

Step 5: Purification: Make the residue alkaline with sodium hydroxide solution. The quinoline will separate as a dark oil. Isolate the oil and purify it by steam distillation, followed by fractional distillation of the dried distillate.

Diagram: Generalized Skraup Synthesis Workflow

Caption: Workflow of the Skraup synthesis from reactants to purified product.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method offers a more convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[7][8]

Causality and Mechanism: The reaction is essentially a base- or acid-catalyzed aldol-type condensation followed by a cyclodehydration.[7] The base (like potassium hydroxide) deprotonates the α-methylene group, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the 2-aminoaryl aldehyde/ketone. The subsequent intramolecular condensation between the amino group and the remaining carbonyl, followed by dehydration, forms the quinoline ring. This method is particularly useful for synthesizing substituted quinolines with a predictable substitution pattern.

Diagram: Mechanism of the Friedländer Synthesis

Caption: Key mechanistic steps of the Friedländer quinoline synthesis.

Other Foundational Syntheses

-

Doebner-von Miller Reaction: An extension of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, often generated in situ, reacting with anilines. This method allows for a wider range of substituents on the resulting quinoline ring.[9][10]

-

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[7]

Table 1: Comparison of Early Quinoline Synthesis Methods

| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Product | Key Advantage |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or simple quinolines | Good for the parent quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl, ZnCl₂) | Substituted quinolines | Greater substituent versatility |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Base (KOH) or Acid | Predictably substituted quinolines | Convergent and regioselective |

| Combes | Aniline, β-Diketone | Acid (H₂SO₄) | 2,4-Disubstituted quinolines | Specific for 2,4-substitution |

Early Derivatives and the Dawn of Medicinal Chemistry

The true potential of the quinoline scaffold was realized through its application in medicine, most notably in the fight against malaria.

Quinine: The Natural Blueprint

Long before its structure was known, the bark of the Cinchona tree was used by the Quechua people of Peru to treat fevers.[11] This traditional knowledge led to the isolation of the alkaloid quinine in 1820.[12] Quinine, a complex quinoline derivative, became the first effective chemical treatment for malaria and remained the primary antimalarial drug for centuries.[11][12] Its success established the quinoline core as a critical pharmacophore for antimalarial activity.

The Synthetic Revolution: Chloroquine

The strategic importance of quinine, especially during wartime, spurred intense research into synthetic alternatives. This effort drew inspiration from the mild antimalarial activity observed in the synthetic dye methylene blue.[12] German scientists at Bayer synthesized Pamaquine (Plasmochin) in the 1920s, the first synthetic 8-aminoquinoline antimalarial.

The major breakthrough came in the 1940s with the development of Chloroquine , a 4-aminoquinoline.[12] It proved to be highly effective, safer, and easier to synthesize than quinine, and it quickly became the drug of choice for both treating and preventing malaria after World War II.[12] The mechanism of action for these 4-aminoquinoline drugs involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the host's red blood cells. This leads to a buildup of toxic heme, which kills the parasite.[12]

Diagram: From Natural Product to Synthetic Drug

Caption: The developmental lineage from quinine to synthetic antimalarials.

Conclusion

The early research on quinoline derivatives marks a seminal chapter in the history of organic and medicinal chemistry. From its serendipitous discovery in an industrial byproduct to its structural elucidation and the development of powerful synthetic methodologies, the quinoline scaffold quickly proved its immense value. The journey from the natural product quinine to the synthetic drug chloroquine not only provided humanity with a powerful tool against a devastating disease but also established a paradigm for modern drug discovery: identifying a natural pharmacophore and using synthetic chemistry to optimize its therapeutic properties. The foundational work of chemists like Runge, Skraup, and Friedländer paved the way for countless applications, cementing the quinoline ring system as a truly "privileged scaffold" that continues to yield new therapeutic agents to this day.[6]

References

-

Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

-

Quinoline - Wikipedia. Wikipedia. [Link]

-

Quinoline and Isoquinoline: structure elucidation. CUTM Courseware. [Link]

-

Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... ResearchGate. [Link]

-

A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

-

Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist. ScienceOpen. [Link]

-

Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today. Inverse. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. inverse.com [inverse.com]

- 12. globalresearchonline.net [globalresearchonline.net]

biological screening of chloromethylated quinolines

An In-Depth Technical Guide to the Biological Screening of Chloromethylated Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a chloromethyl group onto the quinoline ring system creates a reactive and versatile chemical handle, enabling the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive overview of the , from initial hit discovery to lead optimization and mechanism of action studies. We will delve into the practical aspects of assay design, execution, and data interpretation, with a focus on anticancer, antimicrobial, antiviral, and enzyme inhibitory screening. This document is intended to serve as a valuable resource for researchers in the field of drug discovery and development.

The Quinoline Scaffold and the Significance of Chloromethylation

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the development of new therapeutic agents.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[2][3][4] The versatility of the quinoline nucleus stems from its ability to interact with various biological targets, which can be fine-tuned through chemical modification.[5]

The introduction of a chloromethyl (-CH2Cl) group at various positions on the quinoline ring significantly enhances its synthetic utility.[6] This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles.[6] This reactivity allows for the facile diversification of the quinoline core, enabling the generation of large compound libraries for high-throughput screening. The chloromethyl group itself can also contribute to the biological activity of the molecule by acting as an alkylating agent, forming covalent bonds with biological macromolecules.

Synthetic Strategies for Chloromethylated Quinolines

A variety of synthetic methods have been developed for the preparation of quinolines and their derivatives.[7] The synthesis of chloromethylated quinolines can be achieved through several routes, often involving the functionalization of a pre-formed quinoline ring. Common methods include the chloromethylation of hydroxyquinolines and the conversion of quinoline carboxylic acids or alcohols to their corresponding chloromethyl derivatives. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.[2][8]

A Strategic Approach to Biological Screening

The biological screening of a compound library is a systematic process aimed at identifying molecules with a desired biological effect. This process can be broadly divided into several stages:

-

Primary Screening: A large number of compounds are tested in a high-throughput assay to identify "hits" – compounds that exhibit activity at a predefined threshold.

-

Secondary Screening and Hit Confirmation: Hits from the primary screen are re-tested to confirm their activity and to eliminate false positives. Dose-response studies are typically performed at this stage to determine the potency of the compounds.

-

Lead Optimization: The most promising hits are selected for further chemical modification to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and testing is guided by structure-activity relationship (SAR) studies.

-

Mechanism of Action (MoA) Studies: Elucidating the molecular mechanism by which a compound exerts its biological effect is crucial for its further development.

The following sections will detail the specific methodologies for screening chloromethylated quinolines for various biological activities.

In Vitro Screening for Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][4] The initial assessment of the anticancer potential of chloromethylated quinolines typically involves cytotoxicity screening against a panel of cancer cell lines.

Cytotoxicity Assays

The most common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[1][9][10] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the chloromethylated quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The choice of cell lines is critical and should ideally represent a variety of cancer types.[11] The incubation time should be sufficient to allow the compounds to exert their effects. The concentration range should be wide enough to generate a full dose-response curve.

Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity can be further investigated for their ability to induce apoptosis (programmed cell death) or cause cell cycle arrest.[12] These mechanisms can be studied using flow cytometry.[12]

-

Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: PI staining of fixed and permeabilized cells allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases).

Target-Based Screening

If a specific molecular target is hypothesized for the chloromethylated quinolines, a target-based screening approach can be employed. For example, if the compounds are designed to be kinase inhibitors, an in vitro kinase assay can be used to measure their inhibitory activity against the target kinase.[13]

Workflow for Anticancer Screening

Caption: A generalized workflow for the in vitro and in vivo screening of chloromethylated quinolines for anticancer activity.

In Vitro Screening for Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[5] Quinolines have a long history as antimicrobial drugs, and their chloromethylated derivatives are promising candidates for further development.[14][15]

Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[16]

Step-by-Step Protocol for Broth Microdilution Assay:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Serial Dilutions: Prepare serial dilutions of the chloromethylated quinoline derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Other Antimicrobial Assays

-

Disk Diffusion Assay: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk is a measure of the compound's antimicrobial activity.[2]

-

Biofilm Inhibition Assay: Many pathogenic microorganisms form biofilms, which are resistant to conventional antibiotics. Assays can be designed to screen for compounds that inhibit biofilm formation or eradicate existing biofilms.

In Vitro Screening for Antiviral Activity

Quinolines have also been investigated for their antiviral properties against a range of viruses, including coronaviruses, dengue virus, and HIV.[17][18][19]

Plaque Reduction Assay

The plaque reduction assay is a classic method for quantifying the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.

Step-by-Step Protocol for Plaque Reduction Assay:

-

Cell Seeding: Seed susceptible host cells in a multi-well plate and grow to confluency.

-

Virus Infection: Infect the cells with a known amount of virus.

-

Compound Treatment: Add serial dilutions of the chloromethylated quinoline derivatives to the infected cells.

-

Overlay: After a short incubation period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Other Antiviral Assays

-

Cytopathic Effect (CPE) Inhibition Assay: This assay is used for viruses that cause a visible CPE in cultured cells. The antiviral activity is determined by the ability of the compound to protect the cells from virus-induced damage.

-

Reporter Gene Assays: Genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) can be used for high-throughput screening of antiviral compounds.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[20][21] Chloromethylated quinolines can be screened for their ability to inhibit a wide range of enzymes, depending on the therapeutic target of interest.

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are designed to measure the decrease in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[22][23] A typical assay includes the enzyme, its substrate, and the test compound. The progress of the reaction is monitored over time by measuring the formation of a product or the disappearance of a substrate.

Workflow for Enzyme Inhibition Screening

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. iipseries.org [iipseries.org]

- 8. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 9. brieflands.com [brieflands.com]

- 10. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 11. mdpi.com [mdpi.com]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. malariaworld.org [malariaworld.org]

- 20. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Synthesis: An In-depth Technical Guide to the Chemical Reactivity of 4-(Chloromethyl)quinoline Hydrochloride

Abstract

4-(Chloromethyl)quinoline hydrochloride is a pivotal reagent in contemporary medicinal chemistry and materials science. Its unique bifunctional nature, combining a reactive benzylic-type chloride with a protonated quinoline scaffold, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of its chemical reactivity, grounded in the principles of physical organic chemistry and supported by field-proven experimental insights. We will dissect the mechanistic underpinnings of its reactions, provide detailed protocols for its derivatization, and present quantitative data to inform synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable building block.

Introduction: The Quinoline Moiety and the Strategic Importance of the 4-Chloromethyl Group

The quinoline core is a privileged scaffold in drug discovery, forming the structural basis for numerous therapeutic agents with applications ranging from antimalarial to anticancer and antibacterial.[1] The introduction of a chloromethyl group at the 4-position transforms the quinoline heterocycle into a potent electrophilic building block.[1] This group functions as a highly effective "handle," enabling the covalent attachment of a wide variety of nucleophilic partners through well-established substitution chemistry.

The hydrochloride salt form of 4-(chloromethyl)quinoline enhances its stability and shelf-life, making it a commercially available and user-friendly reagent.[2] However, the protonation of the quinoline nitrogen has profound implications for its reactivity, which will be a central theme of this guide.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1822-57-7 | [2] |

| Molecular Formula | C₁₀H₉Cl₂N | [2] |

| Molecular Weight | 214.09 g/mol | [2] |

| Appearance | Yellow Solid | |

| Storage | Store in a dry, sealed place at room temperature. | [2] |

Core Reactivity: A Mechanistic Perspective

The chemical behavior of this compound is dominated by the electrophilic nature of the benzylic carbon. The chlorine atom is an excellent leaving group, and its departure is facilitated by the adjacent quinoline ring, which can stabilize the transition state and any potential carbocationic intermediate through resonance.

The Role of the Protonated Quinoline Ring

As a hydrochloride salt, the quinoline nitrogen is protonated. This has two major consequences:

-

Increased Electrophilicity: The positively charged quinolinium ring acts as a powerful electron-withdrawing group, further polarizing the C-Cl bond and increasing the electrophilicity of the methylene carbon. This enhances its susceptibility to nucleophilic attack.

-

Requirement for a Base: Any nucleophilic substitution reaction will generate one equivalent of HCl. Coupled with the starting material being a hydrochloride salt, a minimum of two equivalents of a base is typically required: one to neutralize the quinolinium hydrochloride and free the neutral quinoline (or to neutralize the acid generated), and another to facilitate the reaction with the nucleophile if it is also used as a salt. For reactions with neutral nucleophiles like amines, the base is crucial to scavenge the generated HCl, preventing the protonation and deactivation of the nucleophile.[3][4]

The Sₙ1 vs. Sₙ2 Dichotomy

Like other primary benzylic halides, this compound can react via both Sₙ1 and Sₙ2 mechanisms. The operative pathway is dictated by the reaction conditions.

-

Sₙ2 Pathway: This is the most common pathway, favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile). The reaction proceeds via a backside attack, leading to a concerted displacement of the chloride.[3][5]

-

Sₙ1 Pathway: While less common for a primary halide, an Sₙ1 pathway can be accessed under conditions that favor carbocation formation, such as with weak nucleophiles in polar protic solvents (e.g., ethanol, water). The quinoline ring can effectively stabilize the resulting benzylic carbocation through resonance.

Nucleophilic Substitution Reactions: Synthetic Applications and Protocols

The primary utility of this compound lies in its reaction with a broad spectrum of nucleophiles. The following sections provide detailed protocols, based on established methodologies for analogous systems, to guide the synthetic chemist.[3][6][7]

Reactions with N-Nucleophiles (Amines)

The alkylation of primary and secondary amines is a cornerstone application, leading to the formation of (quinolin-4-ylmethyl)amines, a motif present in many biologically active molecules.

-

Rationale: This protocol details the N-alkylation of a secondary amine, piperidine. Anhydrous potassium carbonate is chosen as a cost-effective and moderately strong base, sufficient to neutralize the hydrochloride salt and the HCl generated in situ. DMF is selected as the solvent for its high polarity, which aids in dissolving the reagents and promoting the Sₙ2 reaction.

-

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperidine (1.2 eq) and anhydrous DMF (5-10 mL per mmol of the limiting reagent).

-

Add finely powdered anhydrous potassium carbonate (2.5 eq) to the solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.0 eq) portion-wise over 5 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water (approx. 3 times the volume of DMF used) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Reactions with S-Nucleophiles (Thiols)

Thiolates are excellent nucleophiles and react readily with this compound to form the corresponding thioethers.

-

Rationale: Thiophenol is a soft nucleophile that reacts efficiently in Sₙ2 reactions. Sodium hydride is used as a strong base to quantitatively generate the thiophenolate anion, a much more potent nucleophile than the neutral thiol. Anhydrous THF is a suitable aprotic solvent for this reaction.

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate

-

Deionized Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (5 mL per mmol of thiophenol).

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solvent.

-

Add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to ensure complete formation of the sodium thiophenolate.

-

In a separate flask, suspend this compound (1.0 eq) and sodium hydride (1.1 eq) in anhydrous THF.

-

Slowly add the quinoline suspension to the pre-formed thiophenolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Reactions with O-Nucleophiles (Alcohols/Phenols)

Alkoxides and phenoxides can also displace the chloride to form ethers, although they are generally less reactive than N- or S-nucleophiles.

-

Rationale: This protocol uses sodium methoxide, a strong base and a source of the methoxide nucleophile. The reaction is conducted in methanol as the solvent. Refluxing is often necessary to drive the reaction to completion due to the lower nucleophilicity of the alkoxide compared to amines or thiolates.

-

Materials:

-

This compound (1.0 eq)

-

Sodium Methoxide (NaOMe) (2.5 eq)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry round-bottom flask, add a solution of sodium methoxide (2.5 eq) in anhydrous methanol (0.5 M solution).

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the mixture with water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[8]

-

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound and its analogs. Note that yields are highly substrate-dependent and optimization is often necessary.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference(s) |

| Primary/Secondary Amine | K₂CO₃ | DMF | 60-80 | 4-12 | 75-90 | [3][6] |

| Aniline | K₂CO₃ | DMF | 80-100 | 12-24 | 60-80 | [6] |

| Thiophenol | NaH | THF | RT | 2-4 | 85-95 | [7] |

| Sodium Azide | NaN₃ | DMF | RT | 4-6 | >90 | (Analogous) |

| Sodium Methoxide | NaOMe | MeOH | Reflux | 12-18 | 50-70 | [8] |

Stability and Storage

This compound is a relatively stable solid. However, it is susceptible to hydrolysis and should be protected from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[2]

-

Handling: The compound is hygroscopic. For moisture-sensitive reactions, it is advisable to dry the reagent under high vacuum before use.[9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is a reactive alkylating agent.

Conclusion

This compound is a potent and versatile electrophile whose reactivity is primarily governed by Sₙ2-type nucleophilic substitution at the benzylic carbon. The protonated quinoline ring enhances the electrophilicity of the reactive center but necessitates the use of a base to enable the substitution process. By carefully selecting the nucleophile, base, solvent, and temperature, chemists can selectively and efficiently introduce the quinolin-4-ylmethyl scaffold into a vast range of molecules. The protocols and data presented in this guide offer a robust framework for the strategic application of this key intermediate in the pursuit of novel chemical entities for drug discovery and materials science.

Mandatory Visualizations

Diagram 1: General Nucleophilic Substitution Workflow

Caption: General experimental workflow for nucleophilic substitution.

Diagram 2: Sₙ2 Reaction Mechanism

Caption: Concerted Sₙ2 mechanism at the benzylic carbon.

References

- The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.

- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (2025). Benchchem.

- 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers. (2025). Benchchem.

- Technical Support Center: 4-(Chloromethyl)piperidine Hydrochloride in Organic Synthesis. (2025). Benchchem.

- Chloromethyl quinoline derivatives, process for their preparation and their use. (1984).

- Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. (n.d.).

- Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions. (2025). Benchchem.

- Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. (2025). Benchchem.

- Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.

- Nucleophilic Substitution Reactions. (n.d.).

- Nucleophilic Substitution Reactions by Electron Transfer. (2001). Chemical Reviews.

- A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (2012).

- Sodium Methoxide. (n.d.). Organic Syntheses Procedure.

- Nucleophilic Substitution Reactions Explained. (2012). YouTube.

- CAS 1822-57-7 | 4-Chloromethyl-quinoline hydrochloride. (n.d.). Synblock.

- Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (2015).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

- STABILITY: PHYSICAL AND CHEMICAL. (n.d.).

- 4-(Chloromethyl)pyridine hydrochloride 97%. (n.d.). Sigma-Aldrich.

- dibenzoylmethane. (n.d.). Organic Syntheses Procedure.

- alcohol. (n.d.). Organic Syntheses Procedure.

- 2-(Chloromethyl)quinoline 97 3747-74-8. (n.d.). Sigma-Aldrich.

- REACTION OF QUINOLINE 1-OXIDES WITH SODIUM METHOXIDE IN THE PRESENNCE OF LEAD(IV)

- 4-Chloromethyl-quinoline hydrochloride | 1822-57-7. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. (2025). Benchchem.

- Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide. (2025). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1822-57-7 | 4-Chloromethyl-quinoline hydrochloride - Synblock [synblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 4-(chloromethyl)quinoline hydrochloride (CMQ-HCl), a key intermediate in pharmaceutical synthesis. Understanding these core physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of facts to provide a foundational understanding of the "why" behind the experimental observations, grounded in established chemical principles.

Physicochemical Properties of this compound

This compound is a quinoline derivative with the chemical formula C₁₀H₉Cl₂N and a molecular weight of 214.09 g/mol .[1][2] Its structure, featuring a reactive chloromethyl group at the 4-position of the quinoline ring, makes it a valuable building block in organic synthesis. However, this reactivity also presents inherent stability challenges that must be carefully managed.

Table 1: Physicochemical Identifiers of this compound

| Property | Value | Reference(s) |

| CAS Number | 1822-57-7 | [1][2] |

| Molecular Formula | C₁₀H₉Cl₂N | [1][2] |

| Molecular Weight | 214.09 g/mol | [1][2] |

Solubility Profile: A Critical Parameter for Application

The solubility of CMQ-HCl in various solvents is a critical factor for its use in synthesis and for the development of analytical methods. As a hydrochloride salt, it is expected to exhibit higher solubility in polar protic solvents compared to nonpolar aprotic solvents.

General Solubility Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The polarity of the solvent and its ability to form hydrogen bonds will significantly influence its capacity to dissolve CMQ-HCl. The presence of the hydrochloride salt dramatically increases its polarity compared to the free base.

Experimental Solubility (Qualitative)

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | As a hydrochloride salt, it will readily dissociate in a polar protic solvent like water. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding, which will facilitate the dissolution of the salt. |

| Ethanol | Soluble | Similar to methanol, its polar protic nature will promote solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but generally less effective at dissolving ionic compounds compared to protic solvents or DMSO. |

| Dichloromethane | Insoluble | A nonpolar aprotic solvent, which is a poor choice for dissolving salts. |

| Hexane | Insoluble | A nonpolar aprotic solvent, unsuitable for dissolving polar hydrochloride salts. |

Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to quantitatively determine the solubility of CMQ-HCl in various solvents.

Protocol 1: Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of CMQ-HCl to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any suspended particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of CMQ-HCl using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile and Degradation Pathways

The stability of CMQ-HCl is a critical attribute that influences its storage, handling, and use in downstream applications. The primary routes of degradation are expected to be hydrolysis of the chloromethyl group and potential degradation of the quinoline ring under harsh conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Forced Degradation Studies: A Systematic Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[5]

Diagram 1: Forced Degradation Workflow

Caption: A workflow for conducting forced degradation studies on this compound.

Predicted Degradation Pathways

The most probable degradation pathway for CMQ-HCl is the hydrolysis of the benzylic chloride to the corresponding alcohol, 4-(hydroxymethyl)quinoline. This reaction is a nucleophilic substitution where water acts as the nucleophile. The rate of this hydrolysis is expected to be influenced by pH and temperature.

Sources

An In-depth Technical Guide to 5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one: Properties and Applications

A Note on Chemical Identification: Initial inquiries referencing CAS number 5632-17-7 have been found to correspond to 4-(Chloromethyl)quinoline. This guide will focus on the distinctly different thiazolidin-4-one derivative, 5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one, as specified by the detailed chemical name in the topic of interest.

Introduction

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic motif is present in a wide array of compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The functionalization at the C5, N3, and C2 positions of the thiazolidin-4-one ring allows for extensive structural modifications, leading to a diverse range of pharmacological profiles. This guide provides a comprehensive technical overview of a specific derivative, 5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of 5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂BrNO₂S₂ | - |

| Molecular Weight | 406.32 g/mol | - |

| Appearance | Expected to be a crystalline solid | General observation for similar compounds |

| Melting Point | Not available for the specific compound. Related compounds have melting points in the range of 140-240 °C.[4] | - |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General observation for similar compounds |

| XLogP3-AA | Estimated to be around 5.0-5.5, indicating high lipophilicity.[5][6] | [5][6] |

Synthesis and Characterization

The synthesis of 5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one typically proceeds through a multi-step reaction. A general and robust method involves the Knoevenagel condensation.[4]

-

Synthesis of the Rhodanine Intermediate (3-benzyl-2-thioxothiazolidin-4-one):

-

To a solution of benzylamine in a suitable solvent (e.g., ethanol), add carbon disulfide and a base (e.g., aqueous ammonia or potassium hydroxide) dropwise at 0-5 °C.

-

Stir the reaction mixture for 2-4 hours at room temperature to form the dithiocarbamate salt.

-

Add an aqueous solution of sodium chloroacetate and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 3-benzyl-2-thioxothiazolidin-4-one.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified intermediate.

-

-

Knoevenagel Condensation:

-

In a round-bottom flask, dissolve 3-benzyl-2-thioxothiazolidin-4-one (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid.

-

Add anhydrous sodium acetate (2-3 equivalents) as a catalyst.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product, 5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one, will precipitate out.

-

Filter the solid, wash thoroughly with water to remove acetic acid and salts, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

-

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl and bromobenzylidene groups, a singlet for the benzylic methylene protons, and a singlet for the vinylic proton of the benzylidene moiety.

-

¹³C NMR: Will show characteristic peaks for the carbonyl and thiocarbonyl carbons of the thiazolidinone ring, as well as aromatic and aliphatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C=O (around 1700-1730 cm⁻¹), C=S (around 1200-1250 cm⁻¹), and C=C bonds are expected.[4]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Caption: Synthesis workflow for 5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one.

Biological Activities and Potential Uses

Thiazolidin-4-one derivatives are a well-established class of compounds with a broad spectrum of biological activities. The specific substitutions on the 5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one molecule suggest significant potential in several therapeutic areas.

Many 5-benzylidene-thiazolidin-4-one derivatives have demonstrated potent anticancer activity.[2] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases and the release of cytochrome c from mitochondria.[2] The lipophilic nature of these compounds allows for good cell membrane permeability, a crucial factor for intracellular drug action. The bromophenyl and benzyl moieties can enhance binding to target proteins through hydrophobic and aromatic interactions.

The thiazolidin-4-one core is also a key pharmacophore in the development of novel antimicrobial agents.[3][7] Derivatives have shown activity against a range of bacterial and fungal pathogens, including resistant strains.[8] The mechanism of action can involve the inhibition of essential microbial enzymes. Molecular docking studies on similar compounds have suggested potential targets such as E. coli MurB, which is involved in peptidoglycan biosynthesis, and C. albicans CYP51, an enzyme crucial for fungal cell membrane integrity.[7]

The thiazolidin-4-one scaffold has been identified as a privileged structure for the inhibition of various enzymes. For instance, some derivatives are known to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway, making them potential candidates for the treatment of type 2 diabetes.[9]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or powder.[10]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(4-bromobenzylidene)-3-N-benzyl-2-thioxo-thiazolidin-4-one is a promising molecule within the broader class of thiazolidin-4-one derivatives. Its structural features suggest significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. The synthetic route is well-established, allowing for the generation of analogs for structure-activity relationship (SAR) studies, which can further optimize its pharmacological profile.

References

- Wiley-VCH. (2007).

-

PubChem. (n.d.). CID 2291027. Retrieved from [Link]

-

PubChem. (n.d.). CID 16072153. Retrieved from [Link]

- Safety d

-